3-Oxoheptanenitrile

Description

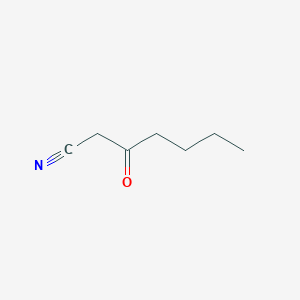

3-Oxoheptanenitrile (IUPAC name: this compound) is an organic compound characterized by a seven-carbon chain with a ketone group (C=O) at the third carbon and a nitrile group (C≡N) at the terminal position. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its reactivity stems from the electrophilic ketone group and the nucleophilic nitrile moiety, enabling participation in condensation, cyclization, and nucleophilic addition reactions .

Properties

IUPAC Name |

3-oxoheptanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-3-4-7(9)5-6-8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGUHSKPKSHQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449941 | |

| Record name | 3-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70102-84-0 | |

| Record name | 3-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxoheptanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of this compound typically involves the dehydration of primary amides using reagents such as thionyl chloride or phosphorus pentoxide. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of acids or bases to form corresponding carboxylic acids.

Reduction: Reduction of this compound using lithium aluminum hydride results in the formation of primary amines.

Reaction with Grignard Reagents: this compound reacts with Grignard reagents to form ketones.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions.

Reduction: Lithium aluminum hydride.

Grignard Reaction: Grignard reagents such as methylmagnesium bromide.

Major Products:

Hydrolysis: Carboxylic acids.

Reduction: Primary amines.

Grignard Reaction: Ketones.

Scientific Research Applications

3-Oxoheptanenitrile has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical agents.

Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Oxoheptanenitrile involves its reactivity due to the presence of both nitrile and ketone groups. These functional groups allow it to participate in various chemical reactions, such as nucleophilic addition and reduction. The molecular targets and pathways involved depend on the specific reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-oxoheptanenitrile and analogous nitriles with oxo or related substituents:

Biological Activity

3-Oxoheptanenitrile, a compound with a seven-carbon chain featuring both a ketone and a nitrile functional group, has garnered interest in various fields, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, including its potential antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of one nitrogen atom, one oxygen atom, and a total of seven carbon atoms. The structure can be represented as:

where R represents the alkyl chain. The presence of both a ketone and a nitrile group contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, many hydroxylated compounds have shown potential as antimicrobial agents, suggesting that this compound may also possess similar activities due to its structural features.

Anticancer Properties

The compound has been explored for its anticancer potential. Its mechanism involves interaction with cellular structures such as tubulin, which is crucial for cell division. By binding to the colchicine-sensitive site of tubulin, this compound may inhibit microtubule polymerization, leading to disruptions in mitosis and subsequent cell death. This action could result in aneuploidy and polyploidy, further contributing to its anticancer effects.

The primary target for this compound appears to be tubulin. The binding of the compound to tubulin inhibits its normal function, leading to:

- Disruption of Cell Division : Inhibition of microtubule formation affects mitotic spindle formation.

- Induction of Cell Death : Resulting from aneuploidy and polyploidy.

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate that similar structures may exhibit rapid metabolism and elimination profiles. For example, related compounds have shown significant urinary excretion within 72 hours post-administration . Understanding these profiles is crucial for evaluating the therapeutic viability of this compound.

Case Studies

- Antimicrobial Screening : A study investigating various nitriles found that compounds with similar structures exhibited notable antimicrobial activity against several bacterial strains.

- Cancer Cell Line Testing : In vitro studies on cancer cell lines treated with derivatives of this compound demonstrated reduced viability and increased apoptosis rates compared to untreated controls.

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|---|

| This compound | Ketone + Nitrile | Potential | Yes | Possible |

| 2-Hydroxy-4-methylpentanenitrile | Hydroxyl + Nitrile | Yes | Limited | Yes |

| 4-Hydroxybutyronitrile | Hydroxyl + Nitrile | Moderate | No | Possible |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.